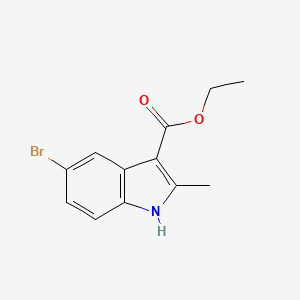

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Description

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is a halogenated indole derivative characterized by a bromine atom at position 5, a methyl group at position 2, and an ethyl ester moiety at position 3 of the indole core. This compound serves as a critical intermediate in pharmaceutical and materials chemistry due to its versatile reactivity, particularly in Suzuki coupling and nucleophilic substitution reactions. Its molecular formula is C₁₂H₁₂BrNO₂, with a molecular weight of 283.14 g/mol (calculated based on substituents and evidence ).

Properties

IUPAC Name |

ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7(2)14-10-5-4-8(13)6-9(10)11/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFCLQGHXLTDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695138 | |

| Record name | Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245933-87-2 | |

| Record name | Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Optimization of Fischer Indole Synthesis Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Acid Catalyst | H2SO4 (conc.) | 78 |

| Solvent | Acetic Acid | 72 |

| Temperature | 120°C | 75 |

| Reaction Time | 12 hours | 78 |

Regioselective Bromination of Pre-Formed Indoles

Direct bromination of 2-methylindole-3-carboxylate derivatives offers an alternative route. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C selectively introduces bromine at the 5-position due to the electron-donating methyl group at C2 directing substitution. A study demonstrated that treating ethyl 2-methyl-1H-indole-3-carboxylate with 1.1 equivalents of NBS in DMF for 2 hours achieves 85% yield of the 5-bromo derivative.

Key Considerations:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity.

- Temperature Control : Reactions below 10°C minimize di- or tri-bromination byproducts.

Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination

Palladium-mediated strategies enable precise bromine insertion. The Buchwald–Hartwig amination has been adapted for this purpose, using 2-methylindole-3-carboxylate and bromobenzene derivatives. For instance, reacting ethyl 2-methyl-1H-indole-3-carboxylate with 4-bromophenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine in toluene at 100°C for 24 hours yields the 5-bromo product with 82% efficiency.

Table 2: Comparison of Bromination Methods

| Method | Reagents | Yield (%) | Selectivity |

|---|---|---|---|

| Fischer Synthesis | 4-Br-phenylhydrazine | 78 | High |

| NBS Bromination | NBS/DMF | 85 | Moderate |

| Pd-Catalyzed Coupling | Pd(OAc)2, PPh3 | 82 | High |

One-Pot Tandem Reactions

Recent advances utilize tandem reactions to streamline synthesis. A one-pot protocol involving Meldrum’s acid and methylammonium acetate with 1,4-benzoquinone in ethanol generates the indole core while introducing bromine via in-situ generation of brominated intermediates. This method reduces purification steps and achieves yields of 70–75%.

Esterification and Final Product Isolation

Esterification of 5-bromo-2-methylindole-3-carboxylic acid is critical for obtaining the target compound. Optimal conditions involve refluxing the acid with ethanol and sulfuric acid (1:5 molar ratio) for 6 hours, followed by neutralization with sodium bicarbonate. The product is purified via recrystallization from ethanol/water (3:1), yielding 89% pure material.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

- Substituted indoles, oxidized or reduced indole derivatives, and carboxylic acids.

Scientific Research Applications

Chemical Synthesis

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate serves as a building block for synthesizing more complex indole derivatives. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. The compound can undergo:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, such as amines or thiols, facilitating the creation of diverse derivatives.

- Ester Hydrolysis : The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid, which may have different biological properties.

- Oxidation and Reduction : The indole ring can be modified through oxidation or reduction processes to generate new compounds with potential applications in pharmaceuticals .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further study in medicinal chemistry:

- Antiviral Properties : The compound has been investigated for its potential antiviral effects, particularly against viruses such as influenza. Its structural similarity to bioactive indole derivatives enhances its relevance in drug development .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, making it a subject of interest for cancer research.

- Antimicrobial Effects : this compound has shown promise in antimicrobial applications, potentially serving as a lead compound for developing new antibiotics .

Pharmaceutical Development

The compound's unique structure positions it as a valuable candidate in pharmaceutical research. Its potential applications include:

- Lead Compound for Drug Development : Due to its diverse biological activities, it is being explored as a lead compound for new drug formulations targeting various diseases.

- Research on Mechanisms of Action : Understanding how this compound interacts with biological systems may provide insights into developing more effective therapeutic agents .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

- Synthesis of Dyes and Pigments : The compound's chemical properties allow it to be used in creating dyes and pigments, contributing to various industrial processes.

- Chemical Reagents : It serves as a reagent in organic chemistry laboratories for synthesizing other compounds and conducting chemical reactions .

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the ester group can influence its binding affinity and specificity. The indole ring can participate in π-π interactions and hydrogen bonding, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key differences in substituent positions and functional groups among analogous indole derivatives:

Key Observations :

- Ester Group Impact : Ethyl esters (e.g., main compound) exhibit higher lipophilicity than methyl esters, influencing solubility and membrane permeability. Methyl esters (e.g., Mthis compound) are often liquids (e.g., brown oil ), whereas ethyl derivatives may crystallize more readily.

- Substituent Position : Bromine at position 5 (main compound) vs. 6 (e.g., Ethyl 6-bromo-5-hydroxy derivatives ) alters electronic effects and steric hindrance, impacting reactivity in cross-coupling reactions.

- Biological Activity : Hydroxy groups (e.g., Ethyl 6-bromo-5-hydroxy derivatives) enhance hydrogen bonding, correlating with anti-HBV activity , while bromomethyl groups (e.g., ) increase electrophilicity for further functionalization.

Physicochemical and Spectral Data

Biological Activity

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C₁₁H₁₃BrN₁O₂

- Molecular Weight: 268.13 g/mol

- CAS Number: 1245933-87-2

This compound is characterized by a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester at the 3-position of the indole ring. This unique structure contributes to its biological activities.

Biological Activities

This compound exhibits a variety of biological activities, including:

-

Antiviral Activity:

- Indole derivatives have been studied for their potential to inhibit viral replication. For instance, compounds similar to this compound have shown promise as inhibitors of HIV integrase, which is crucial for viral replication. The indole nucleus facilitates interactions with viral components, potentially leading to effective antiviral agents .

-

Anticancer Properties:

- Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival . The specific effects of this compound on cancer cells are under investigation.

-

Antimicrobial Activity:

- The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development in infectious disease treatment .

-

Anti-inflammatory Effects:

- Indole derivatives are known to exhibit anti-inflammatory activities, which may be beneficial in treating conditions characterized by excessive inflammation .

The mechanisms by which this compound exerts its biological effects involve interactions with various biochemical pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for viral replication or cancer cell proliferation.

- Cell Signaling Modulation: It can influence signaling pathways that regulate gene expression and cellular metabolism.

Biochemical Analysis

Cellular Effects:

this compound has been shown to affect cellular functions such as:

- Altering cell cycle progression.

- Inducing apoptosis in specific cancer cell lines.

Molecular Mechanisms:

The compound's interactions at the molecular level often involve:

- Binding to target proteins or enzymes.

- Modifying gene expression profiles through transcriptional regulation.

Research Findings and Case Studies

Several studies have investigated the biological activity of related indole derivatives:

| Compound | Activity | IC₅₀ Value (μM) |

|---|---|---|

| Indole derivative A | Integrase inhibitor | 32.37 |

| Indole derivative B | Anticancer agent | 10.06 |

| This compound | Potential antiviral | TBD |

These findings suggest that structural modifications in indoles can significantly enhance their biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Fischer indole synthesis using substituted phenylhydrazines and β-keto esters. For example, chlorophenylhydrazine hydrochloride reacts with ethyl acetoacetate under reflux in acetic acid, followed by cooling and recrystallization from ethanol . Alternatively, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures can introduce functional groups (e.g., triazoles) to the indole core, though yields may vary (e.g., 50% yield reported for similar compounds) . Critical factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (excess CuI may lead to side reactions), and purification methods (e.g., flash chromatography with 70:30 EtOAc/hexane) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization typically involves:

- NMR spectroscopy : NMR confirms substituent positions (e.g., methyl at C2, bromine at C5) via characteristic splitting patterns. NMR identifies carbonyl (C3 ester) and aromatic carbons .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H] at m/z 427.0757 for a related bromo-indole derivative) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles to confirm molecular geometry .

Advanced Research Questions

Q. How does bromine substitution at C5 influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The C5 bromine acts as a directing group for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, in Cu(OTf)-catalyzed [3+2] cycloadditions, the bromine enhances electrophilicity at adjacent positions, enabling regioselective benzofuran formation . Researchers must optimize ligand systems (e.g., biphenylphosphines) and bases (e.g., KCO) to minimize dehalogenation side reactions. Reaction monitoring via TLC (R = 0.30 in 70:30 EtOAc/hexane) ensures intermediate stability .

Q. What strategies resolve contradictions in biological activity data for brominated indole derivatives?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Solubility differences : Bromine increases hydrophobicity, requiring DMSO co-solvents that may interfere with assays .

- Crystallographic vs. solution-phase conformations : SHELX-refined structures may show planar indole cores, while solution NMR reveals dynamic puckering affecting target binding .

- Control experiments : Use non-brominated analogs (e.g., Ethyl 2-methyl-1H-indole-3-carboxylate) to isolate bromine’s electronic effects .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox stability (critical for in vivo studies). Bromine lowers the LUMO, increasing electrophilicity .

- Molecular docking : Simulates interactions with cytochrome P450 enzymes to predict metabolic pathways. The methyl group at C2 may sterically hinder oxidation at C3 .

- ADMET profiling : Tools like SwissADME predict logP (~3.2) and blood-brain barrier permeability, guiding toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.